molecular formula C17H13NO5S B086007 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy- CAS No. 132-87-6

2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-

Cat. No. B086007
CAS RN: 132-87-6
M. Wt: 343.4 g/mol
InChI Key: ZLHGMJOGMLVDFS-UHFFFAOYSA-N
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Description

2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-, is a chemical compound involved in the synthesis of various derivatives and complexes. Its properties and reactions play a crucial role in the field of chemistry, especially in the synthesis of dyes, polymers, and pharmaceutical compounds.

Synthesis Analysis

  • Acylation of 4-amino-3-hydroxy-1-naphthalenesulfonic acid with benzoyl chloride in pyridine produced pyridinium 3-hydroxy-4-(N-benzoylamino)-1-naphthalenesulfonate, which was converted into various derivatives (Katritzky et al., 1993).
  • Three-component reaction involving 2-naphthol, aromatic aldehydes, and 2-aminopyrimidine, catalyzed by p-toluenesulfonic acid, provided a route for synthesizing derivatives involving naphthalen-2-ol (Anary‐Abbasinejad et al., 2009).

Molecular Structure Analysis

  • Schiff base and naphtho[1,2-d]oxazole derivatives were synthesized from 1-amino-2-hydroxy-4-naphthalenesulfonic acid and characterized using various spectroscopic methods (Atahan & Durmuş, 2015).

Chemical Reactions and Properties

  • Methyl 2-benzoylamino-3-dimethylaminopropenoate reacted with various 1,3-diketones to form different naphthalene derivatives, indicating the versatility in chemical reactions involving naphthalene sulfonic acid compounds (Ornik et al., 1990).
  • Organic salts involving 1,5-naphthalenedisulfonic acid exhibited diverse hydrogen bonding interactions, demonstrating the compound's ability to form complex structures (Jin et al., 2014).

Physical Properties Analysis

  • The physical properties of naphthalene derivatives, such as 1,8-disubstituted naphthalenes, were investigated through crystal structure analyses, providing insights into the physical characteristics of related compounds (Schweizer et al., 1978).

Chemical Properties Analysis

  • Synthesis of 6-acetamino-4-hydroxy-2-naphthlenesulfonic acid from γ-acid and acetic anhydride showcased the chemical reactivity and potential for functional group modification of naphthalenesulfonic acid derivatives (Luo Ju-tao, 2012).
  • Aromatic polyamides derived from 2,7-bis(4-aminophenoxy)naphthalene highlighted the compound's use in polymer chemistry, indicating its significant chemical properties (Yang & Chen, 1992).

Scientific Research Applications

  • Synthesis of Dyes and Pigments :

    • Katritzky et al. (1993) described the use of related naphthalenesulfonic acid derivatives in synthesizing dyes, specifically focusing on the preparation of azo-1-naphthalenesulfonamide dyes (Katritzky et al., 1993).
    • Viscardi et al. (2002) investigated the synthesis and structural study of azodyes from 6-amino-4-hydroxy-2-naphthalenesulfonic acid for potential use in monitoring blood parameters (Viscardi et al., 2002).
  • Environmental Monitoring and Water Treatment :

    • Alonso et al. (1999) developed methods for extracting and determining polar benzene- and naphthalenesulfonates in industrial effluents, which is crucial for environmental monitoring and water treatment processes (Alonso et al., 1999).
  • Pharmaceutical and Medical Applications :

    • Mohan et al. (1991) synthesized certain naphthalenesulfonic acid analogues and evaluated their inhibitory effects on HIV-1 and HIV-2, demonstrating potential anti-AIDS applications (Mohan et al., 1991).
  • Chemical Analysis and Chromatography :

    • A study by Weisz et al. (2011) reported the development of a high-performance liquid chromatography method for analyzing intermediates and subsidiary colors in color additives, using compounds like 4-hydroxy-1-naphthalenesulfonic acid (Weisz et al., 2011).
  • Corrosion Inhibition :

    • Vračar and Draẑić (2002) investigated the adsorption and corrosion inhibitive properties of 2-naphthalenesulfonic acid on iron electrodes, highlighting its potential in corrosion prevention (Vračar & Draẑić, 2002).
  • Biodegradation Studies :

    • Brilon et al. (1981) studied the degradation of naphthalenesulfonic acids by Pseudomonas sp., which is important for understanding the biodegradation pathways of these compounds in the environment (Brilon et al., 1981).

Safety And Hazards

2-Naphthalenesulfonic acid is classified as a skin corrosive/irritant and serious eye damage/eye irritant . It may cause respiratory irritation . In case of skin contact, immediate medical attention is required . If inhaled, the victim should be moved to fresh air and given artificial respiration . If swallowed, do not induce vomiting and seek immediate medical attention .

properties

IUPAC Name

7-benzamido-4-hydroxynaphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5S/c19-16-10-14(24(21,22)23)9-12-8-13(6-7-15(12)16)18-17(20)11-4-2-1-3-5-11/h1-10,19H,(H,18,20)(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHGMJOGMLVDFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059632
Record name 7-Benzamido-4-hydroxynaphthalene-2-sulphonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-

CAS RN

132-87-6
Record name 6-Benzamido-1-naphthol-3-sulfonic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-
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Record name 7-Benzamido-4-hydroxynaphthalene-2-sulphonic acid
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Record name 7-benzamido-4-hydroxynaphthalene-2-sulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
B Substance - 2016 - researchgate.net
Pursuant to sections 68 or 74 of the Canadian Environmental Protection Act, 1999 (CEPA 1999), the Ministers of the Environment and of Health have conducted a screening …
Number of citations: 4 www.researchgate.net
BC DIRECTIVE - 2003 - acma.us
►B COUNCIL DIRECTIVE of 27 July 1976 on the approximation of the laws of the Member States relating to cosmetic products (76/7 Page 1 This document is meant purely as a …
Number of citations: 270 www.acma.us
BS Grouping, CAS Dyes - ec.gc.ca
Environment and Climate Change Canada - Evaluating Existing Substances - Screening Assessment - Aromatic Azo and Benzidine-based Substance Grouping - Certain Azo Solvent …
Number of citations: 0 www.ec.gc.ca
BY SORPTION, O SMECTITE-CLAY - researchgate.net
Dyes and pigments are important organic pollutants of the water environment. Dyes may be removed from wastewater by using one of the most efficient methods for wastewater …
Number of citations: 2 www.researchgate.net
D Morin, AJ PREECE - 205.193.152.61
Publication after screening assessment of a substance—Trisiloxane, octamethyl-(MDM), CAS (see footnote 1) RN 107-51-7—specified on the Domestic Substances List (subsection 77 (…
Number of citations: 11 205.193.152.61

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